Fungicidal Efficacy: 5H-Chromeno[4,3-b]pyridin-5-one Derivative 1i vs. Commercial Fungicides Azoxystrobin & Osthole
A derivative of the target scaffold, compound 1i (a 5H-chromeno[4,3-b]pyridin-5-one bearing optimized side-chain substitution), demonstrated significantly superior in vitro and in vivo antifungal activity against Alternaria alternata compared to the commercial fungicides azoxystrobin and osthole [1]. The structure-activity relationship revealed that introducing side-chain groups at the hydroxyl position increased inhibition rates by 3–4 fold relative to unsubstituted analogs [1].
| Evidence Dimension | Inhibition rate against A. alternata at 100 µg/mL (in vitro); EC50; in vivo inhibition on pears after 7 days at 400 µg/mL |
|---|---|
| Target Compound Data | 68.90% inhibition at 100 µg/mL; EC50 = 15.72 µg/mL; 56.4% in vivo inhibition |
| Comparator Or Baseline | Azoxystrobin: 37.3% in vivo inhibition; Osthole: 42.3% in vivo inhibition |
| Quantified Difference | In vivo: 56.4% vs. 37.3%/42.3% (approximately 1.3–1.5× improvement). Binding energy to SDH: -7.16 kcal/mol. |
| Conditions | In vitro mycelial growth inhibition assay against A. alternata; in vivo assay on pear fruit; molecular docking against succinic dehydrogenase (SDH) homology model. |
Why This Matters
Procurement of the [4,3-b] scaffold enables access to derivatives that outperform current commercial fungicides in both controlled and field-relevant conditions, offering a validated template for agrochemical lead optimization.
- [1] Fan H, Chen H, Chen Q, Pan L, Jin L. Novel 5H-Chromeno[4,3-b]Pyridin-5-One Derivatives Against Phytopathogenic Fungi: Synthesis and Molecular Docking. Chem Biodivers. 2025;22(8):e202500386. doi:10.1002/cbdv.202500386. View Source
